![molecular formula C13H13F3N2O2S B2915672 (2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol CAS No. 338794-79-9](/img/structure/B2915672.png)
(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol
描述
(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol: is a synthetic organic compound. Its structural uniqueness makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: One common synthetic route involves the reaction of 2-mercaptoimidazole with a 3-(trifluoromethyl)phenoxy-ethyl intermediate. The reaction typically requires a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN), and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction is usually carried out under an inert atmosphere, with the temperature carefully controlled to optimize yield and purity.
Industrial Production Methods: Industrial production generally scales up the laboratory methods but with optimizations for cost and efficiency. Catalysts might be used to enhance reaction rates, and continuous flow reactors could be employed to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are fine-tuned to maximize yield and minimize waste.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation, often resulting in the formation of sulfonyl or sulfinyl derivatives.
Reduction: It can be reduced to remove or alter functional groups, particularly under hydrogenation conditions.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common, especially given the reactivity of the trifluoromethyl group and the thiol moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminium hydride (LiAlH4), hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Reagents like alkyl halides, sulfonates under basic conditions.
Major Products: The major products depend on the type of reaction. For example, oxidation might produce sulfonyl derivatives, while substitution could introduce a variety of functional groups depending on the starting reagents.
科学研究应用
Chemistry: Used as a building block in organic synthesis, enabling the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation. It has shown promise in preliminary studies for targeting specific biological pathways.
Medicine: Potential applications in the development of new therapeutic agents. Its unique structure allows for the exploration of novel pharmacological activities, potentially leading to new treatments for various diseases.
Industry: In industrial applications, it can be utilized in the development of specialized materials or as a reagent in manufacturing processes. Its stability and reactivity make it a valuable compound in industrial chemistry.
作用机制
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity, or modulate receptor function, leading to altered cellular responses. The exact pathways depend on the context of its use, whether in biological systems or industrial processes.
相似化合物的比较
(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methane: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)ethanol: Contains an additional carbon in the alcohol group, potentially altering its solubility and interaction with other molecules.
This article gives you a deep dive into the complex world of (2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol. What do you think?
属性
IUPAC Name |
4-(hydroxymethyl)-3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2S/c14-13(15,16)9-2-1-3-11(6-9)20-5-4-18-10(8-19)7-17-12(18)21/h1-3,6-7,19H,4-5,8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZPNJRIGPWEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN2C(=CNC2=S)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326631 | |
| Record name | 4-(hydroxymethyl)-3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679097 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338794-79-9 | |
| Record name | 4-(hydroxymethyl)-3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


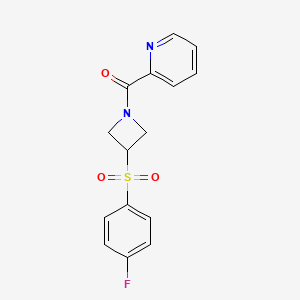
![3-((4-methoxyphenyl)amino)-6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2915590.png)

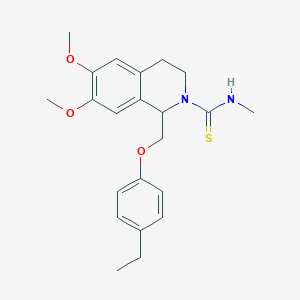
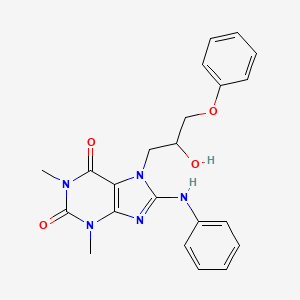
![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2915597.png)
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2915598.png)
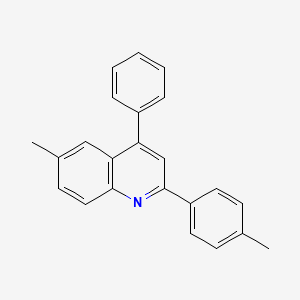
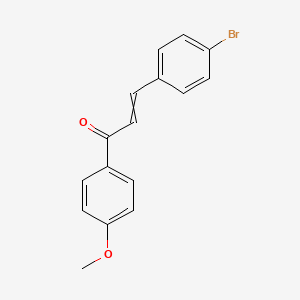
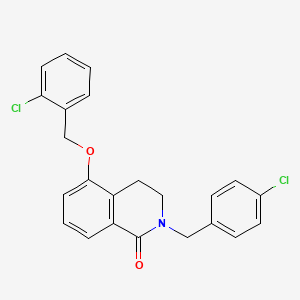
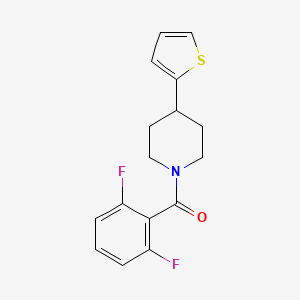
![N-[2-(1-Methylindol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2915608.png)

![4-[(2-fluorophenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2915612.png)
